molecular formula C11H7ClF3N B1428937 4-Chloro-3-methyl-2-(trifluoromethyl)quinoline CAS No. 1344242-18-7

4-Chloro-3-methyl-2-(trifluoromethyl)quinoline

Cat. No.: B1428937
CAS No.: 1344242-18-7
M. Wt: 245.63 g/mol
InChI Key: GMHAVEWYIIPDQM-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of chloro, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-2-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of substituted anilines with appropriate reagents under controlled conditions. For instance, the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base can yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions, can be employed to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives .

Scientific Research Applications

4-Chloro-3-methyl-2-(trifluoromethyl)quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its biological activity .

Comparison with Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)aniline
  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline
  • Fluoroquinolones

Comparison: Compared to similar compounds, 4-Chloro-3-methyl-2-(trifluoromethyl)quinoline is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications .

Properties

IUPAC Name

4-chloro-3-methyl-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N/c1-6-9(12)7-4-2-3-5-8(7)16-10(6)11(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHAVEWYIIPDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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